Danifos

Description

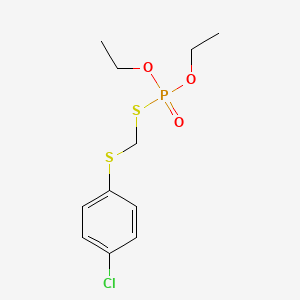

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS2/c1-3-14-16(13,15-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAZGCBSZUURAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221953 | |

| Record name | Danifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-84-4 | |

| Record name | Danifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danifos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of danofloxacin

An In-depth Technical Guide on the Core Mechanism of Action of Danofloxacin (B54342)

Introduction

Danofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It is employed in the treatment and control of respiratory diseases in cattle and swine, primarily caused by susceptible strains of bacteria such as Mannheimia haemolytica and Pasteurella multocida.[2][3] As a member of the fluoroquinolone class, its potent bactericidal activity stems from a highly specific interaction with essential bacterial enzymes, leading to a rapid cessation of critical cellular processes and ultimately, cell death. This guide provides a detailed examination of the molecular mechanisms underpinning danofloxacin's antibacterial action, supported by quantitative data and standardized experimental methodologies.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for danofloxacin, and fluoroquinolones in general, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[4]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork and for compacting the bacterial chromosome.[4][5]

-

Topoisomerase IV: This enzyme's primary role is in the decatenation, or separation, of newly replicated daughter chromosomes following a round of DNA replication. It is also involved in relaxing positive supercoils.[4]

Danofloxacin exerts its bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA. The drug effectively traps the enzyme in a state where it has cleaved the DNA strands but is prevented from re-ligating them. This results in the formation of a stable ternary complex (danofloxacin-enzyme-DNA) that stalls the replication fork and leads to the accumulation of double-stranded DNA breaks.[2] These breaks trigger the cell's SOS response and ultimately lead to rapid bacterial death.[1][2]

While both enzymes are targets, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive organisms, topoisomerase IV is preferentially inhibited.[5]

Quantitative Data: In Vitro Antibacterial Activity

The potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested bacterial isolates, respectively. Lower MIC values indicate greater antibacterial potency.

| Bacterium | Antimicrobial | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mannheimia haemolytica | Danofloxacin | 0.063 | 0.25 | [6] |

| Mannheimia haemolytica | Danofloxacin | 0.064 | ≥4 | [7][8] |

| Pasteurella multocida | Danofloxacin | 0.016 | 0.5 | [7][8] |

| Glaesserella parasuis | Danofloxacin | 2 | 8 | [7][9] |

| Escherichia coli | Danofloxacin | 0.5 | Not Reported | [10] |

| Staphylococcus aureus | Danofloxacin | 0.25 | Not Reported | [11] |

| Streptococcus sp. | Danofloxacin | 0.5 | Not Reported | [11] |

| Acinetobacter sp. | Danofloxacin | 0.25 | Not Reported | [11] |

Note: Direct comparison of MIC values across different studies should be approached with caution due to potential variations in testing methodologies and isolate populations.

Experimental Protocols and Methodologies

The characterization of danofloxacin's mechanism of action relies on specific in vitro assays that measure its effect on the activity of purified DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of danofloxacin to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. When separated by agarose (B213101) gel electrophoresis, the supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.[12][13]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 30 µL final volume) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.[13]

-

Inhibitor Addition: Add varying concentrations of danofloxacin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-drug control.

-

Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA (0.25–0.5 µg) and a calibrated amount of purified DNA gyrase to initiate the reaction.[13]

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., 1% SDS) and a loading dye (e.g., bromophenol blue).[14]

-

Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel containing ethidium (B1194527) bromide. Visualize the DNA bands under UV illumination.[15]

Interpretation: In the absence of an inhibitor, most of the relaxed plasmid will be converted to the fast-migrating supercoiled form. Increasing concentrations of danofloxacin will result in a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band.

Topoisomerase IV Decatenation Assay

This assay evaluates the inhibition of topoisomerase IV's ability to separate catenated DNA networks.

Principle: Topoisomerase II enzymes, including topoisomerase IV, can resolve catenated DNA networks (like kinetoplast DNA, kDNA) into individual minicircles. In an agarose gel, the large kDNA network remains in the loading well, while the released minicircles can migrate into the gel. An inhibitor prevents this decatenation.[14][16]

Methodology:

-

Reaction Setup: Assemble reaction mixtures containing assay buffer, ATP, and kDNA substrate.

-

Inhibitor Addition: Add serial dilutions of danofloxacin to the reactions.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate at 37°C for approximately 30 minutes.

-

Termination and Analysis: Stop the reaction with a stop buffer/loading dye and analyze the products on a 1% agarose gel.

Interpretation: The control lane (no inhibitor) will show free minicircles that have migrated into the gel. Effective inhibition by danofloxacin will result in the DNA remaining as a high-molecular-weight network in the gel loading well.

DNA Cleavage Assay

This assay is crucial for confirming the mechanism of action, as it directly detects the formation of the stabilized cleavage complex.

Principle: Fluoroquinolones trap the enzyme after it has nicked the DNA but before re-ligation. Adding a strong denaturant (SDS) and a protease (Proteinase K) removes the enzyme covalently bound to the DNA, revealing DNA breaks. This converts supercoiled plasmid DNA (Form I) into nicked, open-circular (Form II) or linear (Form III) DNA, which are separable by gel electrophoresis.[15][17]

Methodology:

-

Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase or topoisomerase IV in the appropriate assay buffer.[15]

-

Inhibitor Addition: Add danofloxacin at various concentrations and incubate for 30-60 minutes at 37°C to allow the formation of the cleavage complex.

-

Complex Trapping: Add 0.2% SDS and 0.1 mg/mL Proteinase K to each reaction and incubate for a further 30-60 minutes at 37°C to digest the enzyme.[15]

-

Analysis: Add loading dye and analyze the samples on a 1% agarose gel.

Interpretation: A positive result for a cleavage-complex stabilizing agent like danofloxacin is a dose-dependent increase in the amount of linear (Form III) and/or nicked (Form II) plasmid DNA, with a concurrent decrease in the supercoiled (Form I) substrate.

Conclusion

The mechanism of action of danofloxacin is a well-defined process centered on the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing a transient DNA cleavage complex, danofloxacin induces lethal double-stranded breaks in the bacterial chromosome, leading to a potent and rapid bactericidal effect. The quantitative assessment of its activity through MIC determination and the detailed elucidation of its molecular interactions via specific enzyme inhibition and cleavage assays provide a comprehensive understanding of its efficacy as an antibacterial agent for researchers and drug development professionals.

References

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 5. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Clinical Breakpoint of Danofloxacin for Glaesserella parasuis in Plasma and in PELF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antibacterial activity of danofloxacin against Escherichia coli in Gushi chickens and its residue depletion following multiple oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. camelsandcamelids.com [camelsandcamelids.com]

- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. topogen.com [topogen.com]

- 15. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Danofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin (B54342) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of danofloxacin and its mesylate salt. Detailed information on its identification, chemical descriptors, and key properties are presented in structured tables for ease of reference. Furthermore, this guide outlines the fundamental mechanism of action of danofloxacin and provides illustrative diagrams to elucidate its interaction with bacterial DNA gyrase. Experimental methodologies for the determination of key physicochemical parameters are also detailed to support further research and development.

Chemical Structure and Identification

Danofloxacin is chemically known as 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid.[1][2][3] It is a third-generation fluoroquinolone characterized by a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, and a diazabicyclo[2.2.1]heptane moiety at the C-7 position of the quinolone core. This specific substitution pattern is crucial for its potent antibacterial activity.

Danofloxacin is often used in its mesylate salt form, danofloxacin mesylate, to improve its solubility and stability.[4] The empirical formula for danofloxacin is C19H20FN3O3, and its molecular weight is approximately 357.38 g/mol .[1][5] The mesylate salt has the molecular formula C19H20FN3O3 · CH3SO3H and a molecular weight of 453.49 g/mol .[6][7]

A visual representation of the chemical structures of Danofloxacin and its mesylate salt are provided below.

Danofloxacin Structure:

References

- 1. Danofloxacin - Wikipedia [en.wikipedia.org]

- 2. mzCloud – Danofloxacin [mzcloud.org]

- 3. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. toku-e.com [toku-e.com]

- 7. ADVOCIN™(danofloxacin injection) [dailymed.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Danofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of danofloxacin (B54342), a fluoroquinolone antibiotic used in veterinary medicine. The synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the danofloxacin base, followed by conversion to its mesylate salt for improved stability and bioavailability. This document details the synthetic pathway, key intermediates, and experimental protocols.

Danofloxacin Synthesis Pathway

The synthesis of danofloxacin can be conceptually divided into three main stages:

-

Synthesis of the Bicyclic Amine Intermediate: Preparation of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane.

-

Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

Coupling and Salt Formation: Reaction of the two intermediates to form danofloxacin, followed by the formation of danofloxacin mesylate.

The overall synthetic scheme is a convergence of these three stages, culminating in the final active pharmaceutical ingredient.

Key Intermediates

The successful synthesis of danofloxacin hinges on the efficient preparation of its key building blocks.

-

(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane: This chiral bicyclic diamine is a crucial component that imparts specific stereochemistry to the final danofloxacin molecule, which is essential for its biological activity.

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: This is the core fluoroquinolone scaffold responsible for the antibacterial activity of the drug.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of danofloxacin and its intermediates.

Stage 1: Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

This intermediate is synthesized from the readily available chiral starting material, trans-4-hydroxy-L-proline, through a multi-step process.

Step 1a: N-Tosylation of trans-4-hydroxy-L-proline

-

Reaction: An aqueous solution of trans-4-hydroxy-L-proline is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium carbonate to selectively tosylate the nitrogen atom.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| trans-4-hydroxy-L-proline | 1.0 | Water | Room Temp. | Not Specified | High |

| p-toluenesulfonyl chloride | 1.1 | Water | Room Temp. | Not Specified | High |

| Sodium Carbonate | Base | Water | Room Temp. | Not Specified | High |

Step 1b: Reduction to Diol

-

Reaction: The N-tosylated intermediate is reduced to the corresponding diol using a reducing agent like diborane, which can be generated in situ.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| N-tosyl-trans-4-hydroxy-L-proline | 1.0 | Not Specified | Not Specified | Not Specified | Not Specified |

| Diborane | Excess | Not Specified | Not Specified | Not Specified | Not Specified |

Step 1c: Formation of Tritosylate and Cyclization

-

Reaction: The diol is treated with excess TsCl in pyridine (B92270) to form a tritosylate, which then undergoes cyclization upon reaction with methylamine (B109427) in a sealed vessel to form the bicyclic intermediate.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| Diol Intermediate | 1.0 | Pyridine | 0°C to RT | Not Specified | Good |

| p-toluenesulfonyl chloride | Excess | Pyridine | 0°C to RT | Not Specified | Good |

| Methylamine | Excess | Sealed Vessel | Not Specified | Not Specified | Good |

Step 1d: Deprotection

-

Reaction: The final step to obtain the desired bicyclic amine is the removal of the tosyl protecting group, which can be achieved by treatment with a strong acid such as 30% anhydrous hydrogen bromide in acetic acid.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| N-tosyl bicyclic intermediate | 1.0 | Acetic Acid | Not Specified | Not Specified | Excellent |

| Anhydrous HBr (30%) | Excess | Acetic Acid | Not Specified | Not Specified | Excellent |

Stage 2: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

This quinolone core is typically synthesized from its corresponding ethyl ester.

Step 2a: Hydrolysis of Ethyl Ester

-

Reaction: The ethyl ester of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is hydrolyzed to the carboxylic acid by refluxing in acidic conditions.

-

Experimental Details: A suspension of 4.1 g (13.3 mmol) of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 150 ml of 6N hydrochloric acid is refluxed for six hours. After cooling to room temperature, the solid product is collected by filtration, washed with water and ether, and then dried.[1]

-

Quantitative Data:

| Reactant/Reagent | Amount | Solvent | Temperature | Reaction Time | Yield |

| Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | 4.1 g | 6N HCl | Reflux | 6 hours | 3.2 g |

| 6N Hydrochloric Acid | 150 ml | - | Reflux | 6 hours | - |

Stage 3: Coupling and Salt Formation

Step 3a: Synthesis of Danofloxacin Base

-

Reaction: The danofloxacin base is synthesized via a nucleophilic aromatic substitution reaction between (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

Experimental Details: The reaction is carried out in pyridine using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature | Reaction Time | Yield |

| (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane | 1.0 | Pyridine | DBU | Not Specified | Not Specified | Not Specified |

| 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | 1.0 | Pyridine | DBU | Not Specified | Not Specified | Not Specified |

Step 3b: Formation of Danofloxacin Mesylate

-

Reaction: The danofloxacin base is converted to its more stable and bioavailable mesylate salt by treatment with methanesulfonic acid.

-

Experimental Details: The danofloxacin base is dissolved in water and reacted with one equivalent of methanesulfonic acid. The solution is then refluxed to complete the salt formation, followed by gradual cooling to crystallize the product.

-

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| Danofloxacin Base | 1.0 | Water/Ethanol | Reflux | Not Specified | High |

| Methanesulfonic Acid | 1.0 | Water/Ethanol | Reflux | Not Specified | High |

Visualizations

The following diagrams illustrate the synthesis pathway of danofloxacin.

Caption: Overall synthesis pathway of Danofloxacin Mesylate.

Caption: General experimental workflow for Danofloxacin synthesis.

This guide provides a detailed overview of the synthetic pathway and key intermediates involved in the production of danofloxacin. The experimental protocols and quantitative data presented are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions may be possible to improve yields and process efficiency.

References

history and development of danofloxacin as an antibiotic

An In-depth Technical Guide to the History and Development of Danofloxacin (B54342)

Executive Summary

Danofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species, it has become a critical tool for treating respiratory diseases in livestock. This document provides a comprehensive overview of the history of danofloxacin, its mechanism of action, key quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols relevant to its study and application.

History and Development

Danofloxacin (initially designated CP-76,136) was developed by Pfizer Inc.'s Central Research Division in the early 1990s as a veterinary-specific therapeutic agent.[1][2] The development focused on creating a compound with potent antibacterial properties and favorable pharmacokinetics in target animal species.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of danofloxacin is a multi-step chemical process.[3] The core structure's development was guided by extensive structure-activity relationship (SAR) studies. Researchers identified that the combination of an N1-cyclopropyl group and a specific C7 side chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl, conferred the optimal balance of antibacterial potency, physicochemical properties, and pharmacodynamic profile.[4] The biologically active form is the (1S)-enantiomer.[3]

The common commercial form, danofloxacin mesylate, is synthesized by treating the danofloxacin base with methanesulfonic acid, which creates a more stable and bioavailable salt.[2][3]

Diagram 1: Simplified Danofloxacin Synthesis Pathway

A high-level overview of the key chemical reaction steps in the synthesis of danofloxacin mesylate.

Caption: Simplified workflow for the synthesis of Danofloxacin Mesylate.

Mechanism of Action

Danofloxacin exerts its rapid, concentration-dependent bactericidal effect by inhibiting essential bacterial enzymes involved in DNA maintenance and replication.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

The primary targets of danofloxacin are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[3]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

By binding to and stabilizing the enzyme-DNA complex, danofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks. This disruption of DNA integrity triggers a cascade of events, including the SOS response, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death.[3]

Diagram 2: Danofloxacin's Molecular Mechanism of Action

Illustration of how danofloxacin disrupts bacterial DNA replication and cell division by targeting key enzymes.

Caption: Danofloxacin inhibits DNA gyrase and topoisomerase IV, leading to cell death.

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

Danofloxacin demonstrates potent in vitro activity against a wide range of veterinary pathogens. MIC values, representing the lowest concentration of the drug that prevents visible bacterial growth, are summarized below.

Table 1: MIC Values of Danofloxacin Against Key Veterinary Pathogens

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |

|---|---|---|---|---|

| Mannheimia haemolytica | 0.064 | ≥4 | 0.015 - 0.5 | [6][7] |

| Pasteurella multocida | 0.016 | 0.5 | 0.015 - 0.06 | [6][7] |

| Escherichia coli (Gushi chickens) | 0.5 | N/A | ≤0.125 - ≥64 | [8] |

| Actinobacillus pleuropneumoniae | N/A | 0.0625 | N/A | [6] |

| Mycoplasma hyopneumoniae | N/A | N/A | 0.015 - 0.06 | [9] |

| Mycoplasma bovis | N/A | N/A | 0.03 - 0.125 | [9] |

| Mycoplasma gallisepticum | N/A | N/A | 0.015 - 0.125 |[9] |

Note: MIC₅₀ and MIC₉₀ are the concentrations inhibiting 50% and 90% of isolates, respectively. N/A indicates data not available in the cited sources.

The Clinical and Laboratory Standards Institute (CLSI) has established interpretive criteria for danofloxacin against M. haemolytica and P. multocida: Susceptible (≤0.25 µg/mL), Intermediate (0.5 µg/mL), and Resistant (≥1 µg/mL).[10]

Pharmacokinetic Parameters

Danofloxacin exhibits favorable pharmacokinetic properties in target species, characterized by rapid absorption and excellent tissue penetration, particularly into the lungs.

Table 2: Selected Pharmacokinetic Parameters of Danofloxacin in Livestock

| Species (Condition) | Dose & Route | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (F%) | Reference |

|---|---|---|---|---|---|---|

| Calves | 1.25 mg/kg IM/SC | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~94-101% | [2] |

| Calves (Premature) | 8 mg/kg IV | 10.14 | N/A | 17.47 | N/A | [11] |

| Calves (Premature) | 8 mg/kg IM | 2.51 | 1.0 | 28.41 | 124% | [11] |

| Lactating Cows | 1.25 mg/kg IM | 0.28 | 1.0 | 2.26 | >100% | [5] |

| Broiler Chickens | 5 mg/kg (in water) | 0.21 (plasma) | ~12 (steady state) | 5 - 6 | N/A |[2] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

Key Experimental Protocols

Protocol for MIC Determination (Microbroth Dilution)

This protocol is based on the CLSI guidelines for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8]

-

Bacterial Preparation: Isolate strains of the target bacterium (e.g., E. coli) are incubated overnight in Luria-Bertani (LB) broth at 37°C. A small volume (e.g., 3 μL) is then transferred to Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking (170 rpm) for approximately 4 hours to reach the logarithmic growth phase.

-

Inoculum Standardization: The bacterial suspension is diluted in MHB to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.

-

Plate Preparation: A 96-well microtiter plate is used. Danofloxacin stock solution is serially diluted two-fold across the plate using MHB to achieve a range of concentrations (e.g., starting from 64 μg/mL).

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted danofloxacin.

-

Controls: A positive control well (bacterial suspension in MHB without drug) and a negative control well (MHB only) are included for each strain.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of danofloxacin at which no visible bacterial growth is observed.

Diagram 3: Experimental Workflow for MIC Determination

A step-by-step visual guide to the microbroth dilution method for assessing antibiotic susceptibility.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol for Clinical Trial in Bovine Respiratory Disease (BRD)

This protocol outlines a typical field study to evaluate the efficacy of danofloxacin for treating naturally occurring BRD.[12][13]

-

Animal Selection: Calves (e.g., 6-11 months old) exhibiting clinical signs of BRD (e.g., depression, abnormal respiration, rectal temperature ≥40°C) under commercial feedlot conditions are selected.[13][14]

-

Diagnosis and Sampling: Pre-treatment nasopharyngeal swabs are collected from each animal for bacterial culture and identification of causative pathogens (M. haemolytica, P. multocida, etc.).[12]

-

Randomization and Blinding: Animals are randomly assigned to a treatment group (e.g., danofloxacin) or a control group (e.g., saline or another approved antibiotic). Observers assessing clinical signs are blinded to the treatment assignments.

-

Treatment Administration: Danofloxacin is administered via subcutaneous (SC) injection at a specified dose (e.g., a single dose of 8 mg/kg or two doses of 6 mg/kg 48 hours apart).[13]

-

Clinical Monitoring: Animals are monitored daily for a set period (e.g., 10-14 days). Rectal temperature and clinical attitude scores (evaluating depression, appetite, and respiratory signs) are recorded.

-

Re-treatment Criteria: Pre-defined criteria are established for treatment failure, which may allow for a second dose or rescue therapy. For example, a second injection of danofloxacin might be administered on day 2 if clinical signs do not improve.[12]

-

Efficacy Endpoint: The primary outcome is treatment success, defined as the resolution of clinical signs of BRD by the end of the study period (e.g., Day 12).[13]

-

Data Analysis: Success rates between the treatment and control groups are compared statistically.

Protocol for Pharmacokinetic Analysis in Cattle

This protocol describes the methodology for determining the pharmacokinetic profile of danofloxacin in cattle.[11][15]

-

Animal Model: Healthy or disease-challenged calves are used. For studies requiring tissue samples, animals may be cannulated.

-

Drug Administration: A precise dose of danofloxacin is administered via a specific route (e.g., intravenous bolus, intramuscular injection, or subcutaneous injection).

-

Sample Collection: Blood samples are collected into heparinized tubes at multiple pre-defined time points before and after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). For tissue distribution studies, animals are euthanized at various time points, and samples (e.g., lung, bronchial mucosa) are collected.[15]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (-20°C or lower) until analysis. Tissue samples are homogenized.

-

Analytical Method (HPLC): Danofloxacin concentrations in plasma and tissue homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Extraction: The drug is extracted from the biological matrix.

-

Chromatography: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).

-

Quantification: Peak areas are compared to a standard curve generated from known concentrations of danofloxacin. The limit of quantification is typically around 0.05 µg/mL in plasma.[15]

-

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using noncompartmental methods with specialized software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), elimination half-life (t₁/₂), and bioavailability (F).[11]

References

- 1. Preparation of an Antidanofloxacin Monoclonal Antibody and Development of Immunoassays for Detecting Danofloxacin in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Danofloxacin [fao.org]

- 3. Danofloxacin [sitem.herts.ac.uk]

- 4. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. icba-israel.com [icba-israel.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antibacterial activity of danofloxacin against Escherichia coli in Gushi chickens and its residue depletion following multiple oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of danofloxacin, tylosin and oxytetracycline against mycoplasmas of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New interpretive criteria for danofloxacin antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of enrofloxacin and danofloxacin in premature calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of danofloxacin in the treatment of respiratory disease in European cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. avmajournals.avma.org [avmajournals.avma.org]

Danofloxacin Stereoisomerism and Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial agent, is a critical therapeutic tool in veterinary medicine. Its efficacy is intrinsically linked to its unique stereochemistry. This technical guide provides an in-depth exploration of the stereoisomerism of danofloxacin, the profound impact of its chiral centers on biological activity, and the experimental methodologies used to elucidate these properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this important antimicrobial agent.

Introduction to Danofloxacin

Danofloxacin is a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine for the treatment of respiratory and enteric diseases in cattle and poultry.[1] Its broad spectrum of activity encompasses a wide range of Gram-negative and Gram-positive bacteria.[1] The mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.[2]

A key feature of the danofloxacin molecule is the presence of multiple chiral centers, which gives rise to stereoisomerism. This chirality is not a mere structural curiosity but a critical determinant of its pharmacological properties. The biological activity of danofloxacin is highly stereoselective, with one specific stereoisomer being responsible for the majority of the desired therapeutic effect.[3]

Stereoisomerism of Danofloxacin

The chemical structure of danofloxacin, 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, contains two chiral centers within the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl moiety at positions 1 and 4.[3][4] This specific configuration defines the biologically active stereoisomer.

The synthesis of danofloxacin is a stereospecific process designed to produce the desired (1S,4S)-enantiomer. The synthesis starts from a chiral precursor, trans-4-hydroxy-L-proline, which ensures the correct stereochemistry in the final molecule.[5]

Synthesis of the Active (1S,4S)-Danofloxacin Stereoisomer

The stereospecific synthesis of danofloxacin is crucial for its therapeutic efficacy. The following diagram illustrates a typical synthetic workflow for producing the active (1S,4S)-danofloxacin.

Stereoselectivity of Biological Activity

The antibacterial activity of fluoroquinolones is known to be highly stereoselective. In the case of danofloxacin, the (1S,4S)-enantiomer is the biologically active form.[3] While specific comparative studies on the antibacterial activity of individual danofloxacin stereoisomers are not extensively published, the principle of stereoselectivity is well-established for other chiral fluoroquinolones like ofloxacin (B1677185). For ofloxacin, the S-(-)-enantiomer (levofloxacin) exhibits antibacterial activity that is 8 to 128 times greater than its R-(+)-enantiomer.[6] This dramatic difference in potency is attributed to the stereospecific interactions with the target enzyme, DNA gyrase.[6][7]

Mechanism of Action: Inhibition of DNA Gyrase

The primary target of danofloxacin in many bacteria is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[2][8] The inhibition of DNA gyrase by fluoroquinolones is a complex process involving the formation of a ternary complex between the drug, the enzyme, and the bacterial DNA.

The stereochemistry of the fluoroquinolone molecule plays a pivotal role in the stability and formation of this ternary complex. The (1S,4S) configuration of danofloxacin allows for optimal binding to the DNA gyrase-DNA complex, leading to a more potent inhibitory effect compared to its other stereoisomers. This interaction is thought to involve specific hydrogen bonds and hydrophobic interactions that are only possible with the correct spatial arrangement of the substituents on the chiral centers.

Quantitative Data on Biological Activity

While direct comparative data for all danofloxacin stereoisomers is limited, the following tables summarize the known antibacterial activity of danofloxacin (as the active stereoisomer) against key veterinary pathogens and its pharmacokinetic properties.

Antibacterial Activity of Danofloxacin

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.

| Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mannheimia haemolytica | 0.063 | 0.25 | [9] |

| Pasteurella multocida | 0.016 | 0.5 | [9] |

| Glaesserella parasuis | 2 | 8 | [9] |

| Aeromonas hydrophila | 0.5 | 1.0 | [8] |

| Vibrio spp. | 0.25 | 1.0 | [8] |

| Pseudomonas spp. | 0.5 | 1.0 | [8] |

Pharmacokinetic Parameters of Danofloxacin in Cattle

The pharmacokinetic profile of danofloxacin is crucial for determining appropriate dosing regimens to ensure therapeutic efficacy.

| Parameter | Value (mean ± SD) | Route of Administration | Reference |

| Elimination Half-Life (t½) | 2.9 hours | Intramuscular | [6] |

| Peak Plasma Concentration (Cmax) | Reached by 1 hour | Intramuscular | [6] |

| Bioavailability | ~101% | Intramuscular | [10] |

| Volume of Distribution (Vd) | - | - | - |

| Lung Tissue to Plasma Concentration Ratio | 4 to 7 | - | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of danofloxacin's stereoisomerism and biological activity.

Chiral Separation of Danofloxacin Stereoisomers by HPLC

Objective: To separate and quantify the different stereoisomers of danofloxacin.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

-

Chiral column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The exact composition must be optimized for the specific CSP and analyte.

General Procedure:

-

Prepare a standard solution of the danofloxacin stereoisomeric mixture in a suitable solvent.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Elute the stereoisomers isocratically.

-

Detect the separated stereoisomers using a UV detector at the wavelength of maximum absorbance for danofloxacin (around 280 nm).

-

Identify and quantify the individual stereoisomers based on their retention times and peak areas compared to reference standards.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of danofloxacin required to inhibit the visible growth of a specific bacterial strain.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

-

Sterile 96-well microtiter plates.

-

Standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Danofloxacin stock solution of known concentration.

General Procedure (following CLSI/EUCAST guidelines):

-

Prepare serial twofold dilutions of danofloxacin in CAMHB in the wells of a microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of danofloxacin that shows no visible turbidity (growth).

DNA Gyrase Inhibition Assay

Objective: To measure the inhibitory effect of danofloxacin stereoisomers on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent reaction. The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

-

Purified bacterial DNA gyrase.

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

ATP and necessary buffer components (e.g., Tris-HCl, MgCl₂, KCl, DTT).

-

Danofloxacin stereoisomer solutions at various concentrations.

-

Agarose gel electrophoresis system.

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe).

General Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the danofloxacin stereoisomer to be tested.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topology by running the samples on an agarose gel.

-

Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA with increasing concentrations of the inhibitor.

Conclusion

The stereochemistry of danofloxacin is a fundamental aspect of its pharmacology, with the (1S,4S)-enantiomer being the key to its potent antibacterial activity. This stereoselectivity arises from the specific interactions between the drug molecule and its target, DNA gyrase. A thorough understanding of the synthesis of the active stereoisomer, its biological activity, and the experimental methods used for its characterization is essential for the continued development and effective use of this important veterinary antibiotic. This guide has provided a comprehensive overview of these critical aspects to support the research and development efforts within the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Danofloxacin [sitem.herts.ac.uk]

- 4. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Danofloxacin mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]

- 6. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of Danofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin (B54342) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. It is primarily used in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry. The solubility of an active pharmaceutical ingredient (API) like danofloxacin is a critical physicochemical property that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of danofloxacin in various solvents, details the experimental protocols for its determination, and illustrates its mechanism of action.

Physicochemical Properties of Danofloxacin

Danofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is attributed to the presence of a carboxylic acid group and one or more basic amine groups.[1] As a zwitterionic compound, its solubility is significantly influenced by the pH of the solvent.[1] The predicted pKa values for danofloxacin are approximately 6.43 for the carboxylic acid function and 9.43 for the basic function of the piperazine (B1678402) ring. The mesylate salt of danofloxacin is often used in formulations to enhance its aqueous solubility.[2]

Solubility of Danofloxacin in Various Solvents

The solubility of danofloxacin and its mesylate salt has been determined in a range of aqueous and organic solvents. The available quantitative data is summarized in the tables below.

Solubility of Danofloxacin Base

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Water | 172 - 205 | Not Specified | [3] |

| Acetic Acid | 90 - 500 | Not Specified | [3] |

| Acetone | < 0.1 | Not Specified | [3] |

| DMSO | 10 - 33 | Not Specified | [3] |

| Ethanol | < 0.1 | Not Specified | [3] |

| Hexane | < 0.1 | Not Specified | [3] |

| Methanol | 1 - 10 | Not Specified | [3] |

| Methylene Chloride | < 0.1 | Not Specified | [3] |

| Tetrahydrofuran | < 0.1 | Not Specified | [3] |

| Trifluoroacetic Acid | 90 - 500 | Not Specified | [3] |

| Aqueous Base | Slightly Soluble | Not Specified | [4] |

| Chloroform | Very Slightly Soluble (Heated) | Not Specified | [4] |

Solubility of Danofloxacin Mesylate

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | ~ 20 mg/mL | Not Specified | [5] |

| Water (at pH 7) | 65.6 mg/L | 20 | [2] |

| DMSO | ~ 25 mg/mL | Not Specified | [5] |

| Ethanol | 100 mg/L | 20 | [2] |

| PBS | 50 mg/mL (with ultrasonication) | Not Specified | [6] |

pH-Dependent Solubility Profile

The solubility of fluoroquinolones like danofloxacin typically exhibits a "U"-shaped pH-solubility profile. As an amphoteric compound, its solubility is lowest near its isoelectric point and increases in both acidic and basic conditions due to the formation of more soluble cationic and anionic species, respectively.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following section details the methodologies for key experiments related to assessing the solubility of danofloxacin.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of danofloxacin powder to a series of vials or flasks containing the desired solvent (e.g., purified water, various pH buffers, organic solvents).

-

Equilibration: Seal the containers and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of danofloxacin in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation: Calculate the solubility of danofloxacin in the respective solvent based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of danofloxacin in solubility studies.

Principle: The sample solution is injected into a liquid chromatograph where it is separated into its components based on their differential partitioning between a stationary phase (column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a standard of known concentration.

Typical HPLC Parameters for Danofloxacin Analysis:

-

Column: Reversed-phase C8 or C18 column.[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M phosphate (B84403) buffer, pH 3.5) and an organic modifier (e.g., acetonitrile).[3][7] The ratio is optimized to achieve good separation and peak shape.

-

Detection:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: A fixed volume, for example, 20 µL.

-

Quantification: Based on a calibration curve generated from standard solutions of danofloxacin of known concentrations.

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.

Caption: Danofloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of danofloxacin.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has summarized the available information on the solubility profile of danofloxacin. The data indicates that danofloxacin's solubility is highly dependent on the solvent and the pH of the medium. While solubility in several organic solvents is limited, its mesylate salt shows good aqueous solubility. A comprehensive understanding of the pH-solubility profile is crucial for the development of stable and effective pharmaceutical formulations. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to conduct further solubility studies. The visualizations of the mechanism of action and experimental workflow serve as clear and concise aids for understanding the core concepts related to danofloxacin. Further research to establish a complete, experimentally verified pH-solubility profile for danofloxacin would be a valuable contribution to the field.

References

- 1. icba-israel.com [icba-israel.com]

- 2. Danofloxacin mesylate [sitem.herts.ac.uk]

- 3. Danofloxacin [fao.org]

- 4. DANOFLOXACIN | 112398-08-0 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Danofloxacin Mesylate (CP 76136-27) | DNA-gyrase inhibitor | CAS 119478-55-6 | CP-76136-27| InvivoChem [invivochem.com]

- 7. fao.org [fao.org]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

danofloxacin mesylate vs danofloxacin base form

An In-Depth Technical Guide: Danofloxacin (B54342) Mesylate vs. Danofloxacin Base Form

Introduction

Danofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[3][4] The therapeutic efficacy of danofloxacin is attributed to its ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[3][5] In pharmaceutical formulations, danofloxacin is often utilized in its mesylate salt form, danofloxacin mesylate, to enhance its physicochemical properties for clinical applications.[6][7] This technical guide provides a comprehensive comparison of danofloxacin mesylate and the danofloxacin base form, focusing on their chemical and physical properties, synthesis, mechanism of action, pharmacokinetics, and clinical applications.

Chemical and Physical Properties

The primary distinction between the two forms lies in their salt structure, which significantly influences their physical properties, particularly solubility. Danofloxacin mesylate is the methanesulfonate (B1217627) salt of the active danofloxacin base.[5][8] This conversion to a salt form is a common strategy in pharmaceutical development to improve the solubility and stability of a drug substance.[6][7]

| Property | Danofloxacin Base | Danofloxacin Mesylate |

| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid[8] | (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid monomethanesulfonate[5][8] |

| Synonyms | Danofloxacine, Danofloxacino[9][10] | Advocin®, CP-76,136-27[8] |

| Molecular Formula | C₁₉H₂₀FN₃O₃[8][9] | C₁₉H₂₀FN₃O₃ • CH₄O₃S[3][8] |

| Molecular Weight | 357.39 g/mol [8][9] | 453.49 g/mol [3][8] |

| Appearance | White to off-white crystalline powder[8] | White to off-white crystalline powder[7] |

| Melting Point | 263°C[8] | 328°C[8] |

| Water Solubility | 172-205 g/L[8]; ~4.59 mg/mL[11] | 65.6 mg/L (at 20°C, pH 7)[7]; ~20 mg/mL |

| Organic Solvent Solubility | Soluble in acetic acid, trifluoroacetic acid, and DMSO; sparingly soluble in methanol; practically insoluble in acetone, ethanol, hexane, methylene (B1212753) chloride, and tetrahydrofuran.[8] | Soluble in DMSO and methanol.[3] |

Synthesis and Formulation

The commercial production of danofloxacin for veterinary use typically involves the synthesis of the danofloxacin base, which is then converted to the more stable and bioavailable mesylate salt.[6]

The synthesis process begins with the preparation of the key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[6] This intermediate is reacted with cyclopropanecarboxylic acid under controlled heating, leading to a condensation reaction that forms the core quinolone structure of the danofloxacin base.[6] To produce the mesylate salt, the danofloxacin base is dissolved in water and reacted with methanesulfonic acid.[7] The solution is then refluxed to ensure complete salification, followed by a gradual cooling process to crystallize the final danofloxacin mesylate product.[6][7]

The mesylate salt form is preferred for formulations, particularly for injectable solutions, due to its enhanced solubility and stability.[6][7] Commercial formulations, such as Advocin™, are sterile injectable solutions containing danofloxacin mesylate.[5]

Caption: Synthesis pathway from intermediates to danofloxacin mesylate.

Mechanism of Action

The antibacterial activity of danofloxacin, whether in its base or mesylate form, is executed by the danofloxacin molecule. It functions by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13] These enzymes are critical for bacterial DNA replication, transcription, and repair.[12] By inhibiting these topoisomerases, danofloxacin disrupts the spatial arrangement of bacterial DNA, prevents cell division, and ultimately leads to bacterial cell death.[12][13] This mechanism of action is characteristic of the fluoroquinolone class of antibiotics and is effective against a broad spectrum of pathogens.[4]

Caption: Mechanism of action of danofloxacin on bacterial DNA replication.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration route for a drug. For danofloxacin, these studies are typically conducted using the danofloxacin mesylate formulation. The data reflects the behavior of the active danofloxacin moiety in the body.

Danofloxacin is rapidly absorbed after intramuscular or subcutaneous administration, demonstrating high bioavailability.[5][14] It exhibits good tissue penetration, distributing widely throughout the body, including into respiratory tissues.[12][14] The drug is metabolized in the liver and primarily excreted through urine and bile.[12][13]

Table of Pharmacokinetic Parameters of Danofloxacin in Various Species (Administered as Mesylate Salt)

| Parameter | Cattle | Horses | Koi Carp |

| Dose and Route | 1.25 mg/kg IM/SC[14] | 5 mg/kg IM[15] | 10 mg/kg IM[16] |

| Cmax (Peak Concentration) | 0.39 - 0.48 mg/L[14] | 1.37 ± 0.13 µg/mL[15] | 8,315.7 ng/mL[16] |

| Tmax (Time to Peak) | 0.8 - 1.3 h[14] | Not specified | ~45 minutes[16] |

| Elimination Half-life (t½) | 3.9 - 4.4 h[14] | 8.00 ± 0.48 h (IV)[15] | 15 hours[16] |

| Bioavailability | Bioequivalent (IM vs. SC)[14] | 100.0 ± 12.5% (IM)[15] | Not specified |

Experimental Protocols

Pharmacokinetic Study Protocol (General Methodology)

A representative experimental design for a pharmacokinetic study of danofloxacin can be adapted from studies conducted in various animal species.[15][17]

-

Animal Selection and Acclimation: Healthy adult animals (e.g., horses, cattle, or fish) are selected and acclimated to the study environment.[15][16]

-

Dosing: Danofloxacin mesylate is administered, often via intravenous, intramuscular, or oral routes at a specified dose.[15][17]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[1][14] For tissue distribution studies, tissue samples may also be collected.[14][16]

-

Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.[17][18]

-

Analytical Method: The concentration of danofloxacin and its metabolites in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15]

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life, and bioavailability.[15]

Caption: A generalized workflow for a pharmacokinetic study.

Conclusion

The primary difference between danofloxacin mesylate and danofloxacin base is that the mesylate is a salt form designed to improve the drug's physicochemical properties for pharmaceutical formulation. While the active antibacterial agent is the danofloxacin molecule itself, the mesylate form offers enhanced solubility and stability, making it more suitable for clinical use, especially in injectable formulations. The choice to use danofloxacin mesylate in veterinary products is a strategic decision in drug development to ensure optimal delivery and bioavailability of the active danofloxacin base to the site of infection. Therefore, in a clinical context, danofloxacin mesylate is the form of the drug that is administered, while the danofloxacin base is the therapeutically active component.

References

- 1. scispace.com [scispace.com]

- 2. Danofloxacin | DNA/RNA Synthesis | Antibiotic | TargetMol [targetmol.com]

- 3. toku-e.com [toku-e.com]

- 4. advacarepharma.com [advacarepharma.com]

- 5. ADVOCIN™(danofloxacin injection) [dailymed.nlm.nih.gov]

- 6. Danofloxacin [sitem.herts.ac.uk]

- 7. Danofloxacin mesylate [sitem.herts.ac.uk]

- 8. Danofloxacin [fao.org]

- 9. medkoo.com [medkoo.com]

- 10. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Danofloxacin | inhibitor of DNA gyrase | fluoroquinolone antibiotic |veterinary medicine | CAS# 112398-08-0 | CP-76136-27; CP76136-27| InvivoChem [invivochem.com]

- 12. youtube.com [youtube.com]

- 13. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 14. fao.org [fao.org]

- 15. Pharmacokinetics of danofloxacin and N-desmethyldanofloxacin in adult horses and their concentration in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Population Pharmacokinetics of Danofloxacin in Yellow River Carp (Cyprinus carpio haematopterus) After One Single Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Danofloxacin's Antibacterial Spectrum: A Technical Review for Researchers

An in-depth exploration of the in-vitro activity, mechanisms of action, and standardized testing protocols for the veterinary fluoroquinolone, danofloxacin (B54342).

Danofloxacin, a synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine for the treatment of bacterial infections, particularly respiratory diseases in cattle and swine.[1] This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its efficacy against a wide range of Gram-negative and Gram-positive pathogens. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its molecular action and laboratory evaluation.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Danofloxacin exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter DNA strands following replication.

By binding to these enzymes, danofloxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

Figure 1: Mechanism of action of danofloxacin.

Antibacterial Spectrum of Danofloxacin

The in-vitro activity of danofloxacin has been evaluated against a broad range of veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values correspond to the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Danofloxacin demonstrates potent activity against a variety of Gram-negative bacteria, which are common causative agents of respiratory and enteric diseases in livestock.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mannheimia haemolytica | 0.064 | ≥4 |

| Pasteurella multocida | 0.016 | 0.5 |

| Glaesserella parasuis | 2 | 8 |

| Actinobacillus pleuropneumoniae | Not Reported | 0.0625 |

| Escherichia coli | Not Reported | Not Reported |

| Mycoplasma bovis | Not Reported | 0.5 |

| Mycoplasma hyopneumoniae | Not Reported | Not Reported |

Note: MIC values can vary between studies due to differences in testing methodologies and geographical locations of isolates.[3]

Gram-Positive Bacteria

Danofloxacin also exhibits activity against several Gram-positive pathogens, although its potency can be more variable compared to its effects on Gram-negative organisms.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (from mastitic goat milk) | 0.25 | 0.5 |

| Staphylococcus pseudintermedius | Not Reported | Not Reported |

| Streptococcus suis | 0.5 | Not Reported |

| Streptococcus uberis | Not Reported | Not Reported |

| Enterococcus faecalis | Not Reported | Not Reported |

| Enterococcus faecium | Not Reported | Not Reported |

Note: Data for Gram-positive bacteria is less comprehensive in the reviewed literature. Further research is warranted to establish a more complete susceptibility profile.[4][5]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The determination of MIC is a fundamental technique in assessing the susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a standardized and widely used procedure, recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of danofloxacin of a known concentration.

-

Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[5]

-

Bacterial Isolate: Culture the test bacterium on an appropriate agar (B569324) medium to obtain isolated colonies.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

-

Select several morphologically similar colonies from the agar plate.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

-

Perform serial two-fold dilutions of the danofloxacin stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the different danofloxacin concentrations) with the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of danofloxacin that completely inhibits visible bacterial growth (i.e., the first clear well).

Figure 2: Workflow for MIC determination by broth microdilution.

Conclusion

Danofloxacin remains a potent antimicrobial agent against a wide array of clinically significant veterinary pathogens, particularly Gram-negative bacteria responsible for respiratory diseases. Its mechanism of action, targeting bacterial DNA replication, provides a robust bactericidal effect. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are essential for the accurate determination of its in-vitro efficacy and for guiding appropriate clinical use. Further research to expand the susceptibility data for Gram-positive pathogens will provide a more complete understanding of danofloxacin's antibacterial spectrum and its role in veterinary therapeutics.

References

- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. journals.asm.org [journals.asm.org]

Foundational Pharmacokinetics of Danofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of danofloxacin (B54342), a synthetic fluoroquinolone antimicrobial agent developed exclusively for veterinary use.[1] This document summarizes key pharmacokinetic parameters across various species, details the experimental methodologies employed in seminal studies, and visualizes complex processes to facilitate a deeper understanding of danofloxacin's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of danofloxacin has been characterized in a multitude of species, revealing its rapid absorption and extensive distribution. The following tables summarize the key pharmacokinetic parameters of danofloxacin following intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration in various animal models.

Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| IV | 1.25 | - | - | 3.9 - 4.4 | - | - | [2] |

| IM | 1.25 | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | - | 101 | [2][3] |

| SC | 1.25 | - | - | 3.9 - 4.4 | - | 94 | [2][3] |

| SC | 6 | 1.27 | 1.7 | 4.2 | 8.8 | 87 | [4] |

| SC | 8 | - | - | - | - | - | [4] |

Table 2: Pharmacokinetic Parameters of Danofloxacin in Swine

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Lung Concentration (µg/g) | Reference |

| IM | 1.25 | 0.40 | 1 | 6.8 | 1.68 | [2][5] |

Table 3: Pharmacokinetic Parameters of Danofloxacin in Sheep

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Vdss (L/kg) | Bioavailability (%) | Reference |

| IV | 1.25 | - | - | 3.35 | 2.76 | - | [6] |

| IM | 1.25 | 0.32 | 1.23 | - | - | 95.71 | [6] |

Table 4: Pharmacokinetic Parameters of Danofloxacin in Rabbits

| Route | Dose (mg/kg) | Cmax (mg/L) | t½ (h) | Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | IV | 6 | - | 4.88 | - |[7] | | IM | 6 | 1.87 | 6.70 | 102.34 |[7] | | SC | 6 | 1.79 | 8.20 | 96.44 |[7] |

Table 5: Pharmacokinetic Parameters of Danofloxacin in Poultry (Chickens & Geese)

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Chickens | Oral (drinking water) | 5 | 0.21 (plasma) | 12 (steady-state) | 5-6 | - | [2] |

| Geese | IV | 5 | - | - | 6.61 | - | [8] |

| Geese | PO | 5 | 0.96 | 1.70 | - | 58 | [8] |

Table 6: Pharmacokinetic Parameters of Danofloxacin in Other Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Koi (Cyprinus carpio) | IM | 10 | 8315.7 | 45 | 15 |[9] | | Buffalo Calves | IV | 1.25 | - | - | 4.24 |[10] |

Experimental Protocols

The foundational understanding of danofloxacin pharmacokinetics is built upon a variety of well-defined experimental protocols. The following sections detail the common methodologies cited in the literature.

Animal Models and Drug Administration

-

Species: Studies have been conducted in various target and laboratory animal species including cattle (calves and adult), swine, sheep, rabbits, chickens, geese, and fish (koi carp, Yellow River carp).[2][3][6][8][9][11]

-

Health Status: Most foundational studies utilized healthy animals to establish baseline pharmacokinetic parameters.[7][12] Some studies have also investigated pharmacokinetics in febrile or infected animals to understand the influence of disease states.[12][13]

-

Administration Routes: Danofloxacin has been administered via intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) routes to assess its bioavailability and pharmacokinetic profile under different delivery scenarios.[2][3][7][8]

-

Dosage: Dosages have varied depending on the species and the objectives of the study, with common doses ranging from 1.25 mg/kg to 10 mg/kg.[3][4][6][9]

Sample Collection and Processing

-

Matrices: Blood (plasma or serum) is the primary matrix for pharmacokinetic analysis.[3][7][10] Tissue samples, particularly from the lungs, have also been collected to determine drug distribution.[2][3][6] Other matrices include milk, urine, feces, and various edible tissues.[2][10][14]

-

Sampling Time Points: Blood samples are typically collected at predetermined time intervals post-drug administration, ranging from a few minutes to several days, to accurately characterize the concentration-time curve.[7][9]

-

Processing: Blood is centrifuged to separate plasma or serum, which is then stored, often at -20°C or lower, until analysis.[15] Tissues are homogenized before extraction.[16]

Bioanalytical Methods